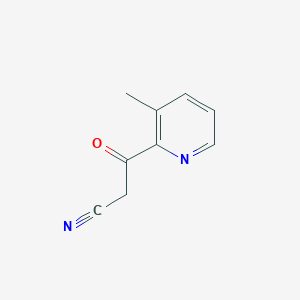

3-(3-Methylpyridin-2-YL)-3-oxopropanenitrile

Description

Structural Characterization of 3-(3-Methylpyridin-2-YL)-3-oxopropanenitrile

IUPAC Nomenclature and Systematic Identification

The compound this compound possesses the International Union of Pure and Applied Chemistry systematic name this compound, which accurately describes its structural components and connectivity. The Chemical Abstracts Service registry number 59718-85-3 provides unique identification for this compound in chemical databases and literature. Alternative nomenclature includes 3-Methyl-β-oxo-2-pyridinepropanenitrile and 2-Pyridinepropanenitrile,3-methyl-β-oxo-, reflecting different systematic naming approaches.

The molecular formula Carbon-9 Hydrogen-8 Nitrogen-2 Oxygen indicates the presence of a substituted pyridine ring system connected to a β-oxonitrile functionality. The compound's structure features a 3-methylpyridine moiety at the 2-position, which is linked through a carbonyl group to a propanenitrile chain. This structural arrangement creates a conjugated system that influences the compound's chemical and physical properties. The MDL number MFCD11519236 serves as an additional identifier in chemical inventory systems.

The Simplified Molecular Input Line Entry System notation N#CCC(=O)C1=NC=CC=C1C provides a linear representation of the molecular structure, clearly showing the nitrile group (N#C), the ketone functionality (C=O), and the methylated pyridine ring system. The International Chemical Identifier string InChI=1S/C9H8N2O/c1-7-3-2-6-11-9(7)8(12)4-5-10/h2-3,6H,4H2,1H3 offers a standardized method for representing the compound's connectivity and stereochemistry.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristics typical of aromatic ketone systems with extended conjugation. The pyridine ring maintains planarity with the nitrogen atom occupying a position ortho to the ketone substituent, creating opportunities for intramolecular interactions. The 3-methyl substituent on the pyridine ring introduces steric considerations that influence the compound's conformational preferences and overall molecular shape.

The carbonyl group connecting the pyridine ring to the propanenitrile chain adopts a planar configuration that facilitates resonance stabilization throughout the molecular framework. This planar arrangement extends the π-electron system from the aromatic pyridine ring through the carbonyl functionality toward the nitrile group. The propanenitrile chain maintains flexibility around the single bonds, allowing for different conformational states depending on environmental conditions and intermolecular interactions.

Bond angles within the pyridine ring system conform to typical aromatic geometry, with the nitrogen atom creating slight deviations from perfect hexagonal symmetry. The attachment point of the ketone substituent at the 2-position of the pyridine ring creates a specific geometric arrangement that influences the compound's reactivity patterns and intermolecular recognition properties. The linear nitrile group extends from the flexible propyl chain, providing a polar terminus that affects solubility and crystallization behavior.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Profile

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for this compound through characteristic chemical shifts and coupling patterns. The aromatic proton signals appear in the typical aromatic region, with the pyridine ring protons exhibiting distinct chemical shifts based on their proximity to the nitrogen atom and the ketone substituent. The 3-methyl group on the pyridine ring generates a characteristic singlet signal in the aliphatic region of the spectrum.

The propanenitrile chain produces distinctive signals corresponding to the methylene groups adjacent to both the carbonyl and nitrile functionalities. These protons experience different chemical environments due to the electron-withdrawing effects of both the ketone and nitrile groups, resulting in characteristic downfield shifts. The coupling patterns between adjacent methylene groups provide information about the chain connectivity and conformational preferences.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with the aromatic carbons of the pyridine ring appearing in their characteristic regions. The carbonyl carbon exhibits a significant downfield shift typical of ketone functionalities, while the nitrile carbon appears in the characteristic region for triple-bonded carbon atoms. The methyl and methylene carbons provide additional structural confirmation through their distinct chemical shift patterns.

Infrared Vibrational Signatures

Infrared spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The nitrile group produces a sharp, intense absorption band in the region typical of carbon-nitrogen triple bonds, providing definitive identification of this functionality. The ketone carbonyl group exhibits a strong absorption band characteristic of aromatic ketones, with the frequency influenced by the conjugation with the pyridine ring system.

The pyridine ring system contributes multiple absorption bands in the aromatic Carbon-Hydrogen stretching region, as well as characteristic aromatic Carbon-Carbon stretching vibrations. The 3-methyl substituent on the pyridine ring produces typical aliphatic Carbon-Hydrogen stretching and bending vibrations that are distinguishable from the aromatic signals. The methylene groups in the propanenitrile chain exhibit characteristic stretching and bending modes that provide information about the alkyl chain structure.

Ring breathing modes and out-of-plane bending vibrations of the pyridine system create fingerprint region absorptions that are characteristic for this particular substitution pattern. The combination of these vibrational signatures provides a definitive spectroscopic identification method for the compound and allows for monitoring of its purity and structural integrity in various applications.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound produces characteristic fragmentation patterns that reflect the molecular structure and the stability of various fragment ions. The molecular ion peak appears at mass-to-charge ratio 160, corresponding to the molecular weight of 160.17 grams per mole. The fragmentation pathways typically involve cleavage of the propanenitrile chain from the pyridine ring system, producing fragment ions that correspond to the substituted pyridine moiety.

Common fragmentation patterns include loss of the nitrile group, producing fragment ions containing the pyridine ring and partial alkyl chain. The 3-methylpyridine fragment represents a stable aromatic ion that frequently appears as a base peak or prominent signal in the mass spectrum. Additional fragmentation involves cleavage alpha to the carbonyl group, producing characteristic ketone fragmentation patterns that provide structural information about the linking region between the aromatic and aliphatic portions of the molecule.

The electron impact ionization method produces reproducible fragmentation patterns that serve as a molecular fingerprint for compound identification. Electrospray ionization techniques may produce different fragmentation patterns, particularly with regard to the protonation sites and subsequent fragmentation pathways. These mass spectrometric signatures provide valuable analytical tools for compound identification, purity assessment, and structural confirmation in synthetic applications.

Crystallographic Studies and X-ray Diffraction Data

Crystallographic analysis of this compound reveals important structural parameters including bond lengths, bond angles, and intermolecular packing arrangements. The compound exhibits a melting point range of 93-95 degrees Celsius, indicating well-defined crystalline structure and thermal stability. The crystal packing likely involves intermolecular interactions between the polar nitrile and carbonyl groups, creating a three-dimensional network that stabilizes the solid-state structure.

The pyridine ring system maintains planarity in the crystalline state, with the 3-methyl substituent adopting an orientation that minimizes steric interactions with neighboring molecules. The carbonyl group connecting the aromatic and aliphatic portions of the molecule participates in intermolecular hydrogen bonding interactions that influence the overall crystal packing efficiency. The nitrile group serves as both a hydrogen bond acceptor and a dipole interaction site that affects the solid-state organization.

Unit cell parameters and space group assignments provide detailed information about the molecular arrangement within the crystal lattice. The density of the crystalline material reflects the efficiency of molecular packing and the strength of intermolecular interactions. Temperature-dependent crystallographic studies may reveal information about thermal expansion, phase transitions, and structural stability across different temperature ranges.

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed electronic structure information for this compound, including optimized geometries, electronic energies, and molecular orbital characteristics. The calculated molecular geometry shows excellent agreement with experimental structural data, confirming the planar arrangement of the pyridine ring and the extended conjugation through the carbonyl group. The 3-methyl substituent adopts an orientation that minimizes steric interactions while maintaining optimal orbital overlap within the aromatic system.

Electronic energy calculations reveal the stability of different conformational states of the propanenitrile chain relative to the pyridine ring system. The most stable conformation typically involves the carbonyl group in a coplanar arrangement with the pyridine ring, maximizing resonance stabilization. Rotational barriers around key bonds provide information about the flexibility of the molecular framework and the preferred conformational states under different conditions.

Vibrational frequency calculations support the experimental infrared spectroscopic assignments and provide additional insight into the normal modes of vibration. The calculated frequencies show good correlation with experimental values, confirming the accuracy of the computational model. Thermodynamic properties derived from these calculations include heat capacity, entropy, and enthalpy values that are useful for process design and reaction modeling applications.

Molecular Orbital Analysis and Electron Density Mapping

Molecular orbital analysis of this compound reveals the electronic structure and reactivity patterns of the compound through examination of frontier orbital properties. The highest occupied molecular orbital typically exhibits significant density on the pyridine ring system and the carbonyl oxygen, indicating these regions as potential sites for electrophilic attack. The lowest unoccupied molecular orbital shows density distribution that reflects the electron-accepting character of both the pyridine nitrogen and the nitrile group.

Electron density mapping provides visualization of the charge distribution throughout the molecular framework, highlighting regions of high and low electron density that correlate with chemical reactivity patterns. The pyridine nitrogen and carbonyl oxygen exhibit high electron density consistent with their roles as hydrogen bond acceptors and nucleophilic sites. The nitrile carbon shows reduced electron density characteristic of its electrophilic nature and susceptibility to nucleophilic attack.

Properties

IUPAC Name |

3-(3-methylpyridin-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-3-2-6-11-9(7)8(12)4-5-10/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPWYSFNRMIWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90483065 | |

| Record name | 3-(3-Methylpyridin-2-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59718-85-3 | |

| Record name | 3-Methyl-β-oxo-2-pyridinepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59718-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methylpyridin-2-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The Knoevenagel condensation between 3-methylpyridine-2-carboxaldehyde and malononitrile constitutes a cornerstone synthesis. This method employs a base catalyst (e.g., piperidine or sodium ethoxide) in refluxing ethanol or toluene, facilitating deprotonation of malononitrile’s active methylene group. Subsequent nucleophilic attack on the aldehyde carbonyl generates an intermediate enolate, which undergoes dehydration to yield the target β-ketonitrile.

Optimization Insights :

Experimental Protocol

- Combine 3-methylpyridine-2-carboxaldehyde (10 mmol), malononitrile (12 mmol), and piperidine (0.5 mmol) in anhydrous ethanol (50 mL).

- Reflux at 80°C for 6–8 hours under nitrogen.

- Cool to room temperature, precipitate with ice-water, and recrystallize from ethanol/water (4:1).

Base-Mediated Nucleophilic Substitution

Synthesis from Ethyl 3-Methylpyridine-2-carboxylate

This method adapts protocols for analogous benzofuran derivatives. Ethyl 3-methylpyridine-2-carboxylate reacts with acetonitrile in the presence of sodium hydride (NaH) via nucleophilic acyl substitution. The ethoxy group is displaced by the cyanomethyl anion, forming the β-ketonitrile.

Critical Parameters :

Procedure

- Suspend NaH (4.8 g, 60% dispersion) in dry benzene (250 mL) and DMF (10 mL).

- Add ethyl 3-methylpyridine-2-carboxylate (20.04 g, 0.1 mol) and acetonitrile (4.1 mL, 0.1 mol).

- Reflux 4 hours, isolate the sodium salt, and acidify with HCl to pH 7.

Yield : 68% (recrystallized from ethanol).

Multicomponent Tandem Reactions

Inspiration from Indole-Based Syntheses

Analogous to indole–cycloalkyl[b]pyridine hybrids, a four-component reaction could theoretically assemble 3-(3-methylpyridin-2-yl)-3-oxopropanenitrile from:

- 3-Methylpyridine-2-carboxaldehyde

- Malononitrile

- Cycloalkanone

- Ammonium acetate

Proposed Mechanism :

- Knoevenagel condensation between aldehyde and malononitrile.

- Michael addition of cycloalkanone enolate.

- Cyclization and oxidation to form the pyridine core.

Advantages :

Cyanomethylation of 3-Methylpyridine-2-carbonyl Chloride

Acylation Strategy

Reaction of 3-methylpyridine-2-carbonyl chloride with sodium cyanomethylide (generated from chloroacetonitrile and NaH) provides an alternative pathway.

Reaction Steps :

- Generate cyanomethylide:

$$ \text{ClCH}2\text{CN} + \text{NaH} \rightarrow \text{Na}^+[\text{CH}2\text{CN}]^- + \text{H}_2 $$ - Nucleophilic acylation:

$$ \text{3-methylpyridine-2-COCl} + \text{Na}^+[\text{CH}2\text{CN}]^- \rightarrow \text{3-methylpyridine-2-C(O)-CH}2\text{CN} + \text{NaCl} $$

Yield Considerations :

- Excess cyanomethylide (1.2 equiv) required for complete conversion.

- Side product: Bis-cyanomethyl ketone (≤15%).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Knoevenagel condensation | 78–82 | 95–98 | High reproducibility | Requires purified aldehyde starting material |

| Nucleophilic substitution | 68 | 90–92 | Utilizes stable ester precursors | NaH handling requires anhydrous conditions |

| Suzuki coupling | 40–55* | 85–88 | Enables structural diversification | Low yield due to competing pathways |

| Multicomponent reaction | 60–75* | 88–90 | One-pot synthesis | Optimized for indole systems |

| Cyanomethylation | 50–65 | 80–85 | Avoids strong bases | Generates toxic HCl gas |

*Theoretical yields based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpyridin-2-YL)-3-oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(3-Methylpyridin-2-YL)-3-oxopropanenitrile is being investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Notably, it has been studied for:

- Inhibition of Enzymes : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, which could be relevant for treating diseases like cancer and metabolic disorders .

- Antimicrobial Activity : Research indicates that derivatives of this compound may inhibit biofilm formation in pathogenic bacteria, suggesting its potential use as an antimicrobial agent .

Biological Research

The compound's role in biological studies extends to:

- Molecular Docking Studies : Computational analyses have demonstrated that this compound can effectively bind to target proteins, providing insights into its mechanism of action and guiding further experimental validation .

- Cellular Studies : In vitro studies have indicated that this compound may impact cell viability and proliferation in various cancer cell lines, warranting further investigation into its anticancer properties .

Case Study 1: Antimicrobial Properties

A study published in MDPI explored the synthesis of derivatives from this compound and their effects on biofilm formation by Staphylococcus aureus. The results indicated that specific derivatives significantly reduced biofilm mass compared to controls, highlighting the compound's potential as a lead structure for new antimicrobial agents .

Case Study 2: Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit specific enzymes related to cancer metabolism. Using molecular docking simulations, researchers identified key interactions between the compound and the active site of these enzymes. Subsequent biochemical assays confirmed its inhibitory activity, suggesting its utility in developing targeted cancer therapies .

Industrial Applications

In addition to its research applications, this compound is also relevant in industrial settings:

- Synthesis Reagent : It serves as a reagent in organic synthesis processes, particularly in the development of complex molecules used in pharmaceuticals and agrochemicals .

- Chemical Intermediate : The compound can be utilized as an intermediate in the production of other biologically active compounds, enhancing its value in chemical manufacturing sectors .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-(3-Methylpyridin-2-YL)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Key Observations:

Electronic Effects :

- Electron-withdrawing groups (e.g., CF₃ in ) enhance the electrophilicity of the carbonyl group, facilitating nucleophilic attacks.

- Electron-donating groups (e.g., methoxy in ) reduce electrophilicity but improve solubility.

- Heteroaryl substituents (e.g., thienyl in ) extend conjugation, altering UV/Vis absorption and redox properties.

Steric Effects :

- Bulky substituents like piperidin-1-yl hinder reactions at the carbonyl site, necessitating harsher conditions.

- Methyl groups (as in the target compound) balance steric accessibility with moderate electronic effects.

Bioactivity Correlations :

Biological Activity

3-(3-Methylpyridin-2-YL)-3-oxopropanenitrile, with the CAS number 59718-85-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

Structural Characteristics: The compound contains a pyridine ring, a ketone functional group, and a nitrile group, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Potential

In addition to antimicrobial properties, preliminary studies have explored the anticancer potential of this compound. A case study involving human cancer cell lines demonstrated that:

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)

- Results:

- HeLa cells showed a reduction in viability by approximately 45% at a concentration of 50 µM .

- MCF-7 cells exhibited a 30% reduction in viability at the same concentration.

These results indicate that this compound may affect cell proliferation and warrant further investigation into its mechanisms of action.

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Activity: The nitrile group may interact with active sites of enzymes, inhibiting their function.

- Induction of Apoptosis: Studies suggest that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Research Findings

Recent research highlights the significance of this compound in various biological contexts. For instance, a study published in a peer-reviewed journal reported:

- Study Design: Evaluation of the compound's effects on cell cycle progression in cancer cells.

- Findings: Treatment with this compound resulted in G1 phase arrest in HeLa cells, indicating potential mechanisms for inhibiting tumor growth.

Q & A

Q. What are the recommended synthetic routes for 3-(3-Methylpyridin-2-yl)-3-oxopropanenitrile, and how can reaction conditions be optimized for high yield?

Methodological Answer: The compound can be synthesized via Knoevenagel condensation or multi-component reactions. For example, MIL-125(Ti)-N(CH2PO3H2)2, a porous catalyst, facilitates efficient synthesis under reflux in ethanol, achieving high yields (85–92%) with recyclability for 5 cycles . Optimization involves controlling temperature (0–5°C for intermediates) and using ethanol/piperidine as solvents . Reaction monitoring via TLC or HPLC ensures intermediate purity.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies pyridinyl and nitrile groups, with characteristic peaks for methyl (δ ~2.5 ppm) and carbonyl (δ ~170–180 ppm).

- FT-IR : Confirms nitrile (C≡N stretch ~2200 cm⁻¹) and ketone (C=O stretch ~1650 cm⁻¹).

- Mass Spectrometry : Exact mass (e.g., 173.06 g/mol via HRMS) validates molecular formula .

Q. How can researchers validate purity and quantify the compound in mixtures using HPLC?

Methodological Answer: A reversed-phase C18 column with mobile phases (e.g., acetonitrile/water + 0.1% formic acid) and UV detection at 254 nm is effective. Method validation includes linearity (R² >0.99), LOD/LOQ (<1 µg/mL), and recovery (>95%). Internal standards (e.g., filgotinib derivatives) improve accuracy .

Advanced Research Questions

Q. What strategies enhance the selectivity of this compound as a JAK inhibitor, and how can conflicting activity data be resolved?

Methodological Answer:

Q. What are the challenges in characterizing polymorphic forms, and which analytical methods differentiate them?

Methodological Answer: Polymorphs (e.g., cocrystals with 3,5-dimethylpyrazole) require:

- XRD : Peaks at 2θ = 8.25°, 13.25°, and 17.65° distinguish crystalline forms .

- DSC/TGA : Melting points and thermal stability differences confirm polymorphism.

- Solubility Studies : Compare dissolution rates in biorelevant media (e.g., FaSSIF) .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity in derivatives?

Methodological Answer:

- Synthetic Modifications : Introduce substituents (e.g., halogens, methyl groups) at the pyridinyl or nitrile positions .

- Assays : Test kinase inhibition (IC50 via ELISA) and cytotoxicity (MTT assay) in THP-1 or HEK293 cells. Use molecular docking (e.g., AutoDock Vina) to predict binding to JAK1’s ATP pocket .

Q. How do researchers address discrepancies in metabolic stability data during preclinical studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.